

An In-depth Technical Guide to the Chemical Structure and Properties of FR122047

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **FR122047**. Detailed experimental protocols for key in vivo studies and a schematic of its mechanism of action within the COX-1 signaling pathway are presented to support further research and development efforts.

Chemical Structure and Identification

FR122047, a trisubstituted thiazole derivative, possesses a well-defined chemical structure that underpins its selective inhibitory activity.

Table 1: Chemical Identification of FR122047



Identifier	Value	
IUPAC Name	(4,5-bis(4-methoxyphenyl)thiazol-2-yl)(4-methylpiperazin-1-yl)methanone hydrochloride[1]	
Chemical Formula	C23H26CIN3O3S[1]	
Molecular Weight	459.99 g/mol (hydrochloride salt)[1]	
423.53 g/mol (free base)[2]		
CAS Number	130717-51-0[1][2]	
SMILES String	CN1CCN(C(=O)C2=NC(=C(S2)C3=CC=C(C=C 3)OC)C4=CC=C(C=C4)OC)CC1.[H]CI[1]	
InChI Key	YWMAVHIKOAOSFM-UHFFFAOYSA-N[1][2]	

Physicochemical Properties

The physicochemical properties of **FR122047** influence its solubility, absorption, and overall suitability for in vitro and in vivo studies.

Table 2: Physicochemical Properties of FR122047

Value	
Solid, pale yellow[2]	
DMSO: 5 mg/mL[2]	
_	
Not available in the searched literature.	
Not available in the searched literature.	
Store at 2-8°C. Can be frozen when desiccated and should be protected from light[2].	



Pharmacological Properties and Mechanism of Action

FR122047 is a potent and selective inhibitor of COX-1, exhibiting significantly less activity against the COX-2 isoform. This selectivity is crucial for its pharmacological profile, which includes anti-inflammatory, analgesic, and anti-platelet effects.

In Vitro Inhibitory Activity

FR122047 demonstrates high affinity for the COX-1 enzyme.

Table 3: In Vitro Inhibitory Activity of FR122047

Target	IC50	Species	Reference
COX-1	28 nM	Human recombinant	[2]
COX-2	65 μΜ	Human recombinant	[2]

The selectivity of FR122047 for COX-1 over COX-2 is approximately 2,300-fold[2].

In Vivo Efficacy

In vivo studies have confirmed the pharmacological activity of **FR122047** in various animal models.

Table 4: In Vivo Efficacy of FR122047 in Rat Models



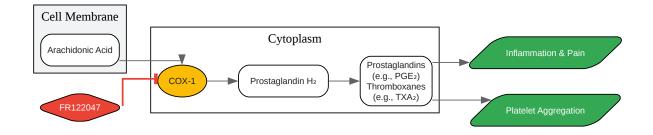
Model	Effect	ED ₅₀	Reference
Ex vivo whole blood assay	Inhibition of COX-1- derived thromboxane B ₂ (TXB ₂) production	0.059 mg/kg	
Collagen-Induced Arthritis (CIA)	Anti-inflammatory effect	0.56 mg/kg	
CIA Paw	Suppression of prostaglandin E ₂ (PGE ₂) levels	0.24 mg/kg	-
CIA Paw	Suppression of thromboxane B ₂ (TXB ₂) levels	0.13 mg/kg	

FR122047 was found to have no effect in the rat adjuvant-induced arthritis (AIA) model, suggesting a specific role for COX-1 in the pathophysiology of the CIA model. Chronic treatment with **FR122047** did not cause gastric mucosal damage in CIA rats, a common side effect of non-selective COX inhibitors.

Mechanism of Action: The Cyclooxygenase-1 Signaling Pathway

FR122047 exerts its effects by inhibiting the enzymatic activity of COX-1. This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostanoids, including prostaglandins and thromboxanes. These lipid mediators are involved in a wide range of physiological processes, including inflammation, pain, and platelet aggregation.





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Figure 1. Mechanism of action of FR122047 in the COX-1 signaling pathway.

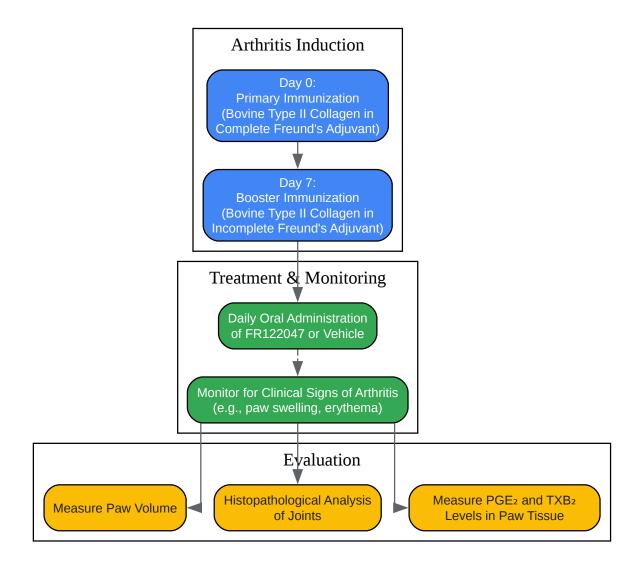
Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments cited in the literature for evaluating the efficacy of **FR122047**.

Rat Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-inflammatory compounds.





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Figure 2. Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

Protocol Details:

- Animals: Male Lewis rats are typically used as they are highly susceptible to CIA.
- Immunization: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.



- Treatment: Oral administration of **FR122047** or vehicle commences at a predetermined time point, often prophylactically from day 0 or therapeutically after the onset of arthritis.
- Assessment of Arthritis: The severity of arthritis is assessed by monitoring clinical signs such
 as paw swelling (measured using a plethysmometer), erythema, and ankylosis. A clinical
 scoring system is often employed.
- Biomarker Analysis: At the end of the study, paw tissues can be collected to measure the levels of pro-inflammatory mediators like PGE₂ and TXB₂ using techniques such as ELISA or mass spectrometry.
- Histopathology: Joints are collected, fixed, decalcified, and stained (e.g., with hematoxylin and eosin) for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.

Chemical Nociceptive Models (e.g., Formalin Test)

These models are used to evaluate the analgesic properties of compounds. The formalin test induces a biphasic pain response, allowing for the assessment of effects on both acute and tonic pain.

Protocol Details:

- Animals: Male Sprague-Dawley or Wistar rats are commonly used.
- Acclimatization: Animals are allowed to acclimate to the testing environment to minimize stress-induced analgesia.
- Drug Administration: FR122047 or vehicle is administered (e.g., orally) at a specified time before the formalin injection.
- Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
- Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is



recorded. Observations are typically made during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

 Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the treated and control groups.

Conclusion

FR122047 is a valuable research tool for investigating the role of COX-1 in various physiological and pathological conditions. Its high selectivity for COX-1 over COX-2 allows for the specific interrogation of COX-1-mediated pathways, minimizing the confounding effects of COX-2 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of selective COX-1 inhibition. Further studies are warranted to fully elucidate the clinical applications of FR122047 and similar compounds.

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